4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine - 2640960-53-6

4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Catalog Number: EVT-6607996
CAS Number: 2640960-53-6
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. PDM-042 Compound Description: PDM-042, chemically known as (E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine, is a novel phosphodiesterase 10A (PDE10A) inhibitor. [] Preclinical studies have demonstrated that PDM-042 exhibits potent inhibitory activity against PDE10A, excellent brain penetration, a favorable pharmacokinetic profile, and efficacy in rat models relevant to schizophrenia. []Relevance: PDM-042 shares a core pyrimidine structure with 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine. Both compounds also feature a morpholine substituent at the 4-position of the pyrimidine ring and a nitrogen-containing heterocycle linked through a piperazine moiety at the 2-position. These structural similarities suggest that both compounds might interact with similar biological targets or exhibit overlapping pharmacological activities.

2. 7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444) Compound Description: [18F]MNI-444 is a positron emission tomography (PET) radiopharmaceutical designed for mapping adenosine type 2A (A2A) receptors in the brain. [] This compound demonstrated promising results in non-human primate studies, leading to its selection for further development. [] Relevance: [18F]MNI-444 and 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine belong to the same chemical class of pyrazolo[1,5-a]pyrimidine derivatives. Both compounds feature a central pyrazolo[1,5-a]pyrimidine scaffold and a piperazine ring linked to the core structure. These structural similarities are indicative of potential shared pharmacophoric features despite differences in their substitution patterns.

3. Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-6-carboxylates Compound Description: This series of compounds, exemplified by structures 25 and 26 in the source literature, was synthesized and evaluated for antihypertensive activity. [] Compounds within this series bear a structural resemblance to prazosin, a known antihypertensive agent. Notably, compound 25 displayed promising antihypertensive activity in both in vitro and in vivo assays. [] Relevance: The ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-6-carboxylate series, particularly compound 25, exhibits significant structural similarity to 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine. Both share a core triazolo[1,5-a]pyrimidine scaffold and a piperazine substituent at the 2-position. This structural resemblance suggests a potential for overlapping pharmacological profiles despite differences in their substituent groups at other positions.

4. 2-phenyl-3,3α-dihydro-4-oxo-5-(4-phenylpiperazin-1-yl)methyl-pyrazolo[1,5-d][1,2,4]-triazine (SMI) and 2-phenyl-3,3α-dihydro-4-oxo-5-[4-(4-fluorophenyl)piperazin-1-yl]methylpyrazolo[1,5-d][1,2,4]triazine (SM3)Compound Description: SMI and SM3 are two pyrazolotriazine derivatives investigated for their antinociceptive and antidepressant effects in mice. [] These compounds demonstrated efficacy in classic pharmacological tests for pain and depression, indicating their potential therapeutic value in these areas. Relevance: SMI and SM3 share a common structural motif with 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine, particularly the presence of a piperazine ring connected to a fused heterocyclic system. Although the core heterocyclic frameworks differ slightly, this structural similarity highlights a potential for similar biological activities.

5. (2-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)(4-(2-(thiophen-2-ylmethylamino)benzoyl)piperazin-1-yl)methanoneCompound Description: This compound is an anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate investigated for its anticancer activity in cervical cancer cells. [] Studies demonstrated its ability to induce cell cycle arrest, activate p53, and trigger mitochondria-mediated apoptosis in cervical cancer cells, marking it as a promising candidate for further anticancer drug development. []Relevance: Both (2-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)(4-(2-(thiophen-2-ylmethylamino)benzoyl)piperazin-1-yl)methanone and 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine share a pyrazolo[1,5-a]pyrimidine core structure and a piperazine ring substituent. The presence of these shared structural features suggests potential similarities in their binding affinities for certain biological targets or overlapping pharmacological properties.

6. LDN-193189 (LDN)Compound Description: LDN, chemically known as 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, acts as a potent and selective antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] Studies have demonstrated its ability to enhance liver regeneration after partial hepatectomy without negatively impacting liver function. []Relevance: Both LDN and 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine share a central pyrazolo[1,5-a]pyrimidine scaffold and a piperazine ring directly linked to this core. Despite variations in the remaining substituent groups, this structural resemblance suggests potential commonalities in their binding interactions with specific biological targets.

7. 2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol (E40071)Compound Description: E40071 is a small molecule identified as a potent BMP2 up-regulator. [, ] This compound demonstrated the ability to promote bone formation by upregulating BMP2 expression and downstream signaling pathways in osteoblasts. [, ] Additionally, E40071 showed inhibitory effects on osteoclast differentiation, highlighting its potential as a therapeutic agent for bone-related disorders. [, ]Relevance: E40071 and 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine share a core pyrazolo[1,5-a]pyrimidine structure and a piperazine ring directly attached to this central scaffold. Despite variations in the other substituent groups, this structural resemblance suggests potential commonalities in their binding interactions with specific biological targets.

8. cis-3-[3-(4-methyl-piperazin-l-yl)-cyclobutyl]-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-8-ylamine (PQIP)Compound Description: PQIP is a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [, , , , , , ] PQIP demonstrates antitumor activity both as a single agent and in combination with chemotherapeutic agents like doxorubicin. [, , , , , , ] Preclinical studies highlight its potential as a therapeutic option for various cancers, including breast cancer, non-small cell lung cancer, and colorectal cancer. [, , , , , , ]Relevance: While PQIP differs structurally from 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine in its core heterocyclic framework, both compounds share a key structural feature: a piperazine ring incorporated into their structures. This shared moiety might indicate some level of similarity in their binding affinities for specific biological targets or potential for overlapping pharmacological activities.

9. OSI-906Compound Description: OSI-906 is a potent and selective inhibitor of IGF-1R tyrosine kinase, structurally related to PQIP and currently undergoing clinical trials as a potential cancer therapeutic. [] It effectively inhibits tumor cell proliferation and survival both as a single agent and synergistically when combined with other targeted therapies, such as the EGFR inhibitor erlotinib. []Relevance: While OSI-906 and 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine differ in their core heterocyclic structure, both compounds share a common structural motif: a piperazine ring integrated into their frameworks. This shared moiety suggests potential similarities in their binding affinities to certain biological targets or possibilities for overlapping pharmacological activities.

Properties

CAS Number

2640960-53-6

Product Name

4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

IUPAC Name

4-[2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H24N8O/c1-15-14-16-18(20-4-5-27(16)23-15)25-6-8-26(9-7-25)19-21-3-2-17(22-19)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3

InChI Key

QEULZNCWTCPYAM-UHFFFAOYSA-N

SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.